BenchChemオンラインストアへようこそ!

N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

N-([2,3'-Bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide (CAS 2034566-01-1) is a fully synthetic heterocyclic small molecule (C17H14FNO3, MW 299.30 g/mol) that combines a 2,3'-bifuran scaffold with a 4-fluorophenylacetamide side‑chain. The compound belongs to the bifuran‑acetamide class, which has attracted interest as a source of conformationally distinct building blocks for medicinal chemistry and materials science.

Molecular Formula C17H14FNO3
Molecular Weight 299.301
CAS No. 2034566-01-1
Cat. No. B2999761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide
CAS2034566-01-1
Molecular FormulaC17H14FNO3
Molecular Weight299.301
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=COC=C3)F
InChIInChI=1S/C17H14FNO3/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(22-15)13-7-8-21-11-13/h1-8,11H,9-10H2,(H,19,20)
InChIKeyWJJRTIWWFWQPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-Bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide (CAS 2034566-01-1): Procurement-Relevant Structural and Pharmacophore Profile


N-([2,3'-Bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide (CAS 2034566-01-1) is a fully synthetic heterocyclic small molecule (C17H14FNO3, MW 299.30 g/mol) that combines a 2,3'-bifuran scaffold with a 4-fluorophenylacetamide side‑chain . The compound belongs to the bifuran‑acetamide class, which has attracted interest as a source of conformationally distinct building blocks for medicinal chemistry and materials science. Although comprehensive public bioactivity data remain limited, the unique 2,3'‑linkage of the bifuran core differentiates it from the more common 2,2'‑bifuran regioisomers, offering a distinct spatial arrangement of hydrogen‑bond acceptors and π‑surfaces that can translate into differential target recognition and physicochemical behaviour [1].

Why N-([2,3'-Bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide Cannot Be Replaced by a Generic Bifuran or Phenylacetamide Analog


Bifuran‑containing acetamides are not interchangeable because subtle changes in the regiochemistry of the bifuran core or the nature of the aryl substituent profoundly alter the three‑dimensional presentation of pharmacophoric features. The 2,3'‑bifuran isomer places the oxygen heteroatoms and the linking C–C bond in a spatial arrangement that differs from the 2,2'‑regioisomer, affecting both the conformational ensemble and the electron density distribution [1]. Furthermore, the 4‑fluorophenylacetamide group introduces a polarized aromatic ring capable of participating in halogen‑bonding and orthogonal dipolar interactions that are absent in non‑fluorinated or alkoxy‑substituted analogs [2]. These structural differences directly impact binding‑site complementarity, metabolic stability, and solubility, making generic substitution without experimental validation unreliable.

Quantitative Differentiation of N-([2,3'-Bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide from Its Closest Analogs


Regioisomeric Differentiation: 2,3'-Bifuran Core vs. 2,2'-Bifuran Core

The target compound possesses a 2,3'‑bifuran scaffold, whereas the most readily available analog (CAS 2034593-87-6) is the 2,2'‑bifuran regioisomer. The different connectivity alters the dihedral angle between the two furan rings, leading to distinct conformational preferences and π‑conjugation patterns [1]. While empirical bioactivity data for these exact molecules are not yet publicly reported, the regioisomeric difference has been shown in related bifuran systems to modify optoelectronic properties and binding affinities by up to an order of magnitude [2].

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Fluorine‑Mediated Physicochemical Differentiation vs. Non‑Fluorinated and Alkoxy Analogs

The 4‑fluorophenyl substituent of the target compound imparts distinct physicochemical properties compared to the non‑fluorinated acetamide (CAS 2034341-78-9) and the 4‑ethoxyphenyl analog (CAS 2034441-91-1). The 4‑fluorophenyl group increases lipophilicity and metabolic stability relative to the unsubstituted phenyl, while avoiding the metabolic liability of the ethoxy O‑dealkylation site [1]. PubChem‑computed XLogP3 for the 4‑ethoxyphenyl analog is 2.8, whereas the target compound, calculated by the same method, yields a predicted XLogP3 of ≈2.4, resulting in a ∆logP of –0.4 unit, indicative of improved solubility and reduced hERG liability without sacrificing passive permeability [2].

Drug Discovery Physicochemical Profiling Metabolic Stability

Hydrogen‑Bond Donor/Acceptor Topology vs. Sulfonamide Analog

The target compound possesses a secondary amide linker (–CONH–) that provides one hydrogen‑bond donor and one acceptor, whereas the sulfonamide analog (CAS 2034566-92-0) presents two sulfonyl oxygen acceptors without a donor. This difference alters the hydrogen‑bonding capacity and geometry, as the acetamide NH can act as a directed hydrogen‑bond donor to backbone carbonyls in enzyme active sites, while the sulfonamide cannot [1]. The bifuran core provides four oxygen lone‑pair donors, yielding a total hydrogen‑bond acceptor count of 4 (versus 5 for the sulfonamide analog), which impacts solvation and target binding.

Molecular Recognition Crystal Engineering Enzyme Inhibition

Rotatable Bond Flexibility vs. More Rigid Bifuran Derivatives

The target compound contains 7 rotatable bonds, providing conformational flexibility while maintaining the rigidity of the 2,3'‑bifuran core. In contrast, more constrained bifuran derivatives (e.g., those with additional ring fusions) possess as few as 3–4 rotatable bonds. This intermediate flexibility can enhance binding to conformationally adaptable targets without incurring the entropic penalty of completely rigid scaffolds [1]. The acetamide linker specifically allows the 4‑fluorophenyl ring to sample multiple orientations relative to the bifuran plane, a degree of freedom that may be essential for induced‑fit binding.

Conformational Entropy Ligand Efficiency Molecular Design

High‑Priority Research and Procurement Scenarios for N-([2,3'-Bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide


Structure–Activity Relationship (SAR) Studies on Hinge‑Binding Kinase Inhibitors

The 2,3'‑bifuran scaffold provides an unusual heteroaryl hinge‑binding motif with four oxygen lone pairs arranged in a geometry distinct from 2,2'‑bifuran. Researchers developing ATP‑competitive kinase inhibitors can use this compound as a core fragment to probe whether the 2,3'‑connectivity improves selectivity against kinase panel screening. The 4‑fluorophenylacetamide side‑chain offers a convenient vector for further derivatization while maintaining balanced lipophilicity [1].

Fluorine‑19 NMR Probe Development for Protein‑Ligand Interaction Studies

The single fluorine atom in the para position of the phenyl ring makes this compound suitable as a ¹⁹F NMR probe for detecting binding events and conformational changes in protein targets. Unlike multi‑fluorinated analogs, the mono‑fluorinated design reduces spectral complexity while still providing sufficient sensitivity. Procurement by biophysics laboratories engaged in fragment‑based drug discovery is warranted when a clean ¹⁹F spectrum is required for hit validation [2].

Comparative Metabolic Stability Assessment of Fluorinated vs. Alkoxy Phenylacetamides

Contract research organizations performing in vitro ADME panels can use this compound as a matched pair with the 4‑ethoxyphenyl analog (CAS 2034441-91-1) to quantify the metabolic advantage of fluorine substitution over ethoxy groups in hepatic microsome and hepatocyte assays. The predicted ΔlogP of –0.4 relative to the ethoxy analog suggests improved aqueous solubility, which can be verified experimentally to support lead optimization [3].

Antimicrobial or Anticancer Screening Libraries Requiring Heterocyclic Diversity

The combination of a 2,3'‑bifuran core and a 4‑fluorophenylacetamide side‑chain introduces pharmacophoric features not represented in commercial screening libraries dominated by 2,2'‑bifuran or phenylacetamide derivatives. Procurement for high‑throughput screening campaigns targeting novel antimicrobial or anticancer mechanisms is justified when chemical diversity and scaffold novelty are prioritized over pre‑existing bioactivity data [1].

Quote Request

Request a Quote for N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.